molecular formula C30H25BrN2O7S B11623527 ethyl (2Z)-5-(3-bromo-4-methoxyphenyl)-2-({5-[3-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-(3-bromo-4-methoxyphenyl)-2-({5-[3-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11623527
M. Wt: 637.5 g/mol
InChI Key: VIJWRPYEHMVXEY-IWIPYMOSSA-N
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Description

ETHYL (2Z)-5-(3-BROMO-4-METHOXYPHENYL)-2-({5-[3-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(3-BROMO-4-METHOXYPHENYL)-2-({5-[3-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolopyrimidine structure, followed by the introduction of various substituents through reactions such as bromination, methoxylation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-5-(3-BROMO-4-METHOXYPHENYL)-2-({5-[3-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The methoxy and furan groups can be oxidized under specific conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carbonyl compound, while nucleophilic substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

ETHYL (2Z)-5-(3-BROMO-4-METHOXYPHENYL)-2-({5-[3-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and functional groups.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(3-BROMO-4-METHOXYPHENYL)-2-({5-[3-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ETHYL (2Z)-5-(3-BROMO-4-METHOXYPHENYL)-2-({5-[3-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H25BrN2O7S

Molecular Weight

637.5 g/mol

IUPAC Name

ethyl (2Z)-5-(3-bromo-4-methoxyphenyl)-2-[[5-(3-methoxycarbonylphenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H25BrN2O7S/c1-5-39-29(36)25-16(2)32-30-33(26(25)18-9-11-23(37-3)21(31)14-18)27(34)24(41-30)15-20-10-12-22(40-20)17-7-6-8-19(13-17)28(35)38-4/h6-15,26H,5H2,1-4H3/b24-15-

InChI Key

VIJWRPYEHMVXEY-IWIPYMOSSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)Br)C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(=O)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)Br)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(=O)OC)S2)C

Origin of Product

United States

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